Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-
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Overview
Description
Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- is a heterocyclic compound that features a pyridine ring substituted with a thioether-linked phenyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- typically involves the condensation of 2-chloromethylpyridine with 4-phenyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro-pyridine, halogenated pyridine derivatives.
Scientific Research Applications
Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazole and pyridine rings but differs in the substitution pattern.
Imidazo[4,5-b]pyridine: Another isomer with a different arrangement of the imidazole and pyridine rings.
2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the thioether linkage.
Uniqueness
Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thioether linkage and the phenyl group enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
112058-72-7 |
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Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-[(5-phenyl-1H-imidazol-2-yl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C15H13N3S/c1-2-6-12(7-3-1)14-10-17-15(18-14)19-11-13-8-4-5-9-16-13/h1-10H,11H2,(H,17,18) |
InChI Key |
KHLGTUHTCJDPDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=CC=N3 |
Origin of Product |
United States |
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